chlorozinc(1+);hept-1-yne
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Overview
Description
Chlorozinc(1+);hept-1-yne is a compound that combines a chlorozinc cation with hept-1-yne, a hydrocarbon belonging to the alkynes group characterized by a carbon-carbon triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hept-1-yne can be synthesized through various methods. One common laboratory method involves the reaction of a hexyl halide with sodium acetylide, producing hept-1-yne as a result . Another method involves the partial hydrogenation of hept-1-yne using supported palladium and tungsten catalysts .
Industrial Production Methods
Industrial production of hept-1-yne typically involves the elimination reactions of dihalides. This process begins with the electrophilic addition of a halogen to an alkene bond to form a dihaloalkane, followed by a double E2 elimination process to form the alkyne .
Chemical Reactions Analysis
Types of Reactions
Hept-1-yne undergoes various chemical reactions typical of alkynes, including:
Addition Reactions: Hept-1-yne can undergo addition reactions with strong acids, halogens, and hydrogen halides.
Oxidation and Reduction: It can be partially hydrogenated to form alkenes using catalysts like palladium and tungsten.
Substitution Reactions: Terminal alkynes like hept-1-yne can be deprotonated by strong bases to form alkynide anions, which are good nucleophiles for substitution reactions.
Common Reagents and Conditions
Hydrogen Halides (HX): Used in addition reactions following Markovnikov’s Rule.
Palladium and Tungsten Catalysts: Used in partial hydrogenation reactions.
Strong Bases (e.g., NaNH2): Used for deprotonation and subsequent substitution reactions.
Major Products
Haloalkanes and Haloalkenes: Formed from addition reactions with halogens and hydrogen halides.
Scientific Research Applications
Hept-1-yne has several applications in scientific research:
Biology and Medicine: Investigated for its potential in synthesizing biologically active compounds.
Mechanism of Action
The mechanism of action for reactions involving hept-1-yne typically involves the high electron density of the triple bond, which makes it susceptible to electrophilic attack. For example, in addition reactions, the π electrons of the triple bond attack the electrophile, forming a covalent bond and resulting in a carbocation intermediate . This intermediate is then attacked by a nucleophile, completing the reaction.
Comparison with Similar Compounds
Hept-1-yne can be compared with other terminal alkynes such as:
Propyne (C3H4): A simpler alkyne with similar reactivity but fewer carbon atoms.
But-1-yne (C4H6): Another terminal alkyne with similar chemical properties.
Pent-1-yne (C5H8): Slightly longer carbon chain but similar reactivity.
Hept-1-yne is unique due to its specific carbon chain length, which influences its physical properties and reactivity compared to shorter or longer alkynes.
Properties
CAS No. |
64146-57-2 |
---|---|
Molecular Formula |
C7H11ClZn |
Molecular Weight |
196.0 g/mol |
IUPAC Name |
chlorozinc(1+);hept-1-yne |
InChI |
InChI=1S/C7H11.ClH.Zn/c1-3-5-7-6-4-2;;/h3,5-7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
XPXYTJCKDRFUNI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC#[C-].Cl[Zn+] |
Origin of Product |
United States |
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